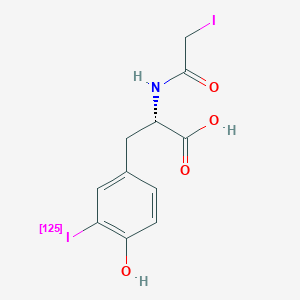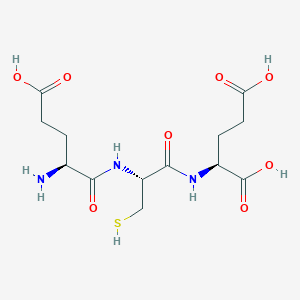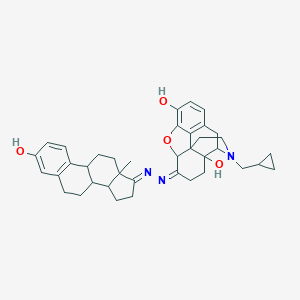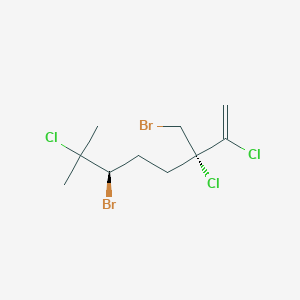
Cyclo(pro-val-asn-pro-phe-ile-leu)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(pro-val-asn-pro-phe-ile-leu), also known as cyclo(PVNPFIL), is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery and development. This peptide is composed of six amino acids and has a unique cyclic structure that confers it with specific biochemical and physiological properties.
Applications De Recherche Scientifique
Identification in Food and Beverages
Cyclo(pro-val-asn-pro-phe-ile-leu) and similar compounds, known as diketopiperazines (DKPs), have been identified in various food products. For instance, Ginz and Engelhardt (2000) found proline-based DKPs, including cyclo(pro-ile), cyclo(pro-leu), cyclo(pro-phe), cyclo(pro-pro), and cyclo(pro-val), in roasted coffee and water extracts of roasted coffee proteins (Ginz & Engelhardt, 2000). Similarly, Gautschi et al. (1997) identified a series of proline-based DKPs, such as cyclo(Val-Pro), cyclo(Ile-Pro), cyclo(Leu-Pro), cyclo(Met-Pro), cyclo(Phe-Pro), and cyclo(Pro-Pro), in beer (Gautschi et al., 1997).
Chemical and Bioactive Properties
Prasad (1995) highlighted the presence of cyclic dipeptides, including cyclo(Pro-Leu), cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Ala-Leu), cyclo(Pro-Tyr), cyclo(Pro-Trp), and cyclo(His-Pro), in nature. These compounds emerge as by-products of fermentation and food processing and exhibit interesting physiological and/or pharmacological activities (Prasad, 1995).
Applications in Pharmaceuticals
Morita et al. (1997) isolated a new cyclic nonapeptide, cyclolinopeptide B, which includes a sequence similar to cyclo(pro-val-asn-pro-phe-ile-leu) and demonstrated potent immunosuppressive activity comparable to cyclosporin A (Morita et al., 1997). This finding suggests potential pharmaceutical applications for similar cyclic peptides.
Antifungal and Antibacterial Properties
Research by Zhang Si (2009) on cyclic dipeptides from the marine bacterium Pseudomonas sp. identified compounds including cyclo(Phe-Pro), cyclo(Val-Pro), and cyclo(Ile-Pro), which showed antibacterial activity towards several marine bacterial species (Zhang Si, 2009). Similarly, Yang et al. (2002) found that cyclopeptides isolated from Halobacillus litoralis exhibited moderate antifungal and weak antitumor activities (Yang et al., 2002).
Propriétés
Numéro CAS |
153723-35-4 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
781 g/mol |
Nom IUPAC |
2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide |
InChI |
InChI=1S/C40H60N8O8/c1-7-24(6)33-38(54)43-27(19-22(2)3)39(55)48-18-12-16-30(48)36(52)45-32(23(4)5)37(53)44-28(21-31(41)49)40(56)47-17-11-15-29(47)35(51)42-26(34(50)46-33)20-25-13-9-8-10-14-25/h8-10,13-14,22-24,26-30,32-33H,7,11-12,15-21H2,1-6H3,(H2,41,49)(H,42,51)(H,43,54)(H,44,53)(H,45,52)(H,46,50)/t24-,26-,27-,28-,29-,30-,32+,33-/m0/s1 |
Clé InChI |
ANLDPEXRVVIABH-WUUSPZRJSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
Synonymes |
axinastatin 3 cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)


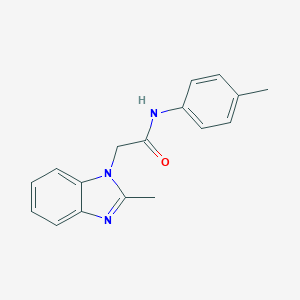


![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
